molecular formula C12H14 B14167510 1,2,3,6,7,8-Hexahydro-as-indacene CAS No. 1076-17-1

1,2,3,6,7,8-Hexahydro-as-indacene

Cat. No.: B14167510
CAS No.: 1076-17-1
M. Wt: 158.24 g/mol
InChI Key: CGIPSWGAIQVCNY-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexahydro-as-indacene is an organic compound with the molecular formula C12H14 and a molecular weight of 158.2396 . . This compound is characterized by its unique structure, which consists of a fused ring system that includes both cyclohexane and cyclopentane rings. It is a colorless to pale yellow liquid with an aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6,7,8-Hexahydro-as-indacene can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of indacene derivatives under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8-Hexahydro-as-indacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed

    Oxidation: Ketones, alcohols

    Reduction: More saturated hydrocarbons

    Substitution: Halogenated or nitro-substituted derivatives

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8-hexahydro-as-indacene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6,7,8-Hexahydro-as-indacene is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .

Properties

CAS No.

1076-17-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1,2,3,6,7,8-hexahydro-as-indacene

InChI

InChI=1S/C12H14/c1-3-9-7-8-10-4-2-6-12(10)11(9)5-1/h7-8H,1-6H2

InChI Key

CGIPSWGAIQVCNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C3=C(CCC3)C=C2

Origin of Product

United States

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